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Compound of Interest

Compound Name: Bis-(4-nitrophenyl)phenylamine

CAS No.: 1100-10-3

Cat. No.: B016697 Get Quote

Executive Summary
Nitrophenylamines (nitroanilines) serve as critical intermediates in the synthesis of dyes,

antioxidants, and pharmaceuticals. The position of the nitro group relative to the amino group—

ortho (2-), meta (3-), or para (4-)—dramatically alters the compound's electronic distribution,

physicochemical behavior, and reactivity.

This guide provides a technical comparison of these isomers, focusing on the mechanistic

origins of their differences. It includes validated experimental data and protocols to assist in

isomer selection and process optimization.
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Property
2-Nitroaniline (o-

isomer)

3-Nitroaniline (m-

isomer)

4-Nitroaniline (p-

isomer)

Structure (1,2-substitution) (1,3-substitution) (1,4-substitution)

Appearance Orange solid Yellow needles Yellow powder

Melting Point ~71.5 °C ~114 °C ~147 °C

Basicity (pKa of

)
-0.26 (Weakest) 2.46 (Strongest) 1.00 (Intermediate)

Dipole Moment ~4.2 D ~4.9 D ~6.2 D

Steam Volatility
High (Intramolecular

H-bond)
Low Low

(Ethanol) ~406 nm ~358 nm ~373 nm

Reactivity (

)
Low (Steric hindrance)

High (Least

deactivated)

Moderate (Resonance

deactivated)

Electronic Architecture & Basicity
The reactivity of nitrophenylamines is governed by the interplay between the electron-donating

amino group (

) and the electron-withdrawing nitro group (

).[1]

The "Push-Pull" Effect
Para-Nitroaniline: Exhibits the strongest "push-pull" electronic interaction. The lone pair on

the nitrogen can delocalize directly into the nitro group, creating a quinoid-like resonance

structure. This significantly reduces the electron density on the amine nitrogen, lowering its

basicity (

).[2]
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Meta-Nitroaniline: The nitro group exerts an electron-withdrawing inductive effect (

) but cannot accept the nitrogen lone pair via resonance (no direct conjugation).
Consequently, the amino nitrogen retains more electron density than the para isomer,
making it the most basic of the three (

).

Ortho-Nitroaniline: Theoretically, this should be similar to the para isomer due to resonance.

However, it is the weakest base (

). This is due to the Ortho Effect:

Steric Inhibition of Resonance: The bulky nitro group may twist the amino group out of

planarity.

Intramolecular Hydrogen Bonding: The amine protons form a hydrogen bond with the nitro

oxygen, stabilizing the neutral molecule and making protonation (which breaks this bond)

energetically unfavorable.

Resonance Visualization (DOT Diagram)
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Figure 1: Mechanistic flow of electronic effects governing basicity.
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Physicochemical Properties[1][3][4][5][6][7][8][9][10]
Thermal Properties & Hydrogen Bonding
The melting point trend (

) is a classic example of hydrogen bonding topology.

Para-Nitroaniline (High MP): The symmetrical structure facilitates strong intermolecular

hydrogen bonds between the amine of one molecule and the nitro group of another, creating

a robust crystal lattice.

Ortho-Nitroaniline (Low MP): The proximity of the groups leads to intramolecular hydrogen

bonding (chelation). This satisfies the polar forces internally, preventing the formation of a

strong lattice network. This also makes the ortho isomer steam volatile, allowing for

separation from the other isomers via steam distillation.

Solubility Profile
While all isomers have limited solubility in cold water, the ortho isomer's internal hydrogen

bonding renders it more lipophilic than the para isomer.

Water Solubility:m-

o- > p- (Para's high lattice energy opposes dissolution).

Organic Solvents:o-Nitroaniline is highly soluble in non-polar solvents due to its "masked"

polarity.

UV-Vis Spectroscopy
The "push-pull" system creates a Charge Transfer (CT) band.

Red Shift (Bathochromic): The para isomer typically shows a strong absorption band (~370-

380 nm) due to extended conjugation. The ortho isomer also absorbs at long wavelengths

(~400 nm) but often with lower intensity or broader peaks due to steric twisting. The meta

isomer, lacking direct conjugation, absorbs at the shortest wavelength (~358 nm).

Reactivity & Synthesis[11]
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Nucleophilic Reactivity (Acetylation)
In reactions where the amine acts as a nucleophile (e.g., acetylation with acetic anhydride), the

reaction rate correlates with basicity and steric accessibility.

Fastest:m-Nitroaniline (Most basic, unhindered).

Intermediate:p-Nitroaniline (Less basic due to resonance).

Slowest:o-Nitroaniline (Weakest base, sterically hindered).

Experimental Protocol: Comparative Acetylation
Kinetics
Objective: To qualitatively observe the reactivity difference between isomers.

Materials:

0.5 g of each isomer (o-, m-, p-)

Acetic anhydride (3 mL per run)

Glacial acetic acid (solvent)[1]

TLC plates (Silica gel 60 F254)[3]

Methodology:

Preparation: Dissolve 0.5 g of each isomer in 5 mL of glacial acetic acid in separate flasks.

Initiation: Add 3 mL of acetic anhydride to each flask simultaneously at room temperature (25

°C).

Monitoring: Spot the reaction mixture onto a TLC plate every 5 minutes. Elute with Ethyl

Acetate:Hexane (1:1).

Visualization: Observe the disappearance of the starting material spot (lower
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) and appearance of the amide product (higher

).

Result: The meta isomer will show complete conversion significantly faster than the para,

while the ortho may require heating to proceed efficiently.

Biological & Industrial Applications[12]
Drug Development[1]

Benzimidazoles:o-Nitroaniline derivatives are primary precursors for benzimidazoles, a

scaffold found in anthelmintics (e.g., Albendazole) and proton pump inhibitors (e.g.,

Omeprazole). Reduction of the nitro group yields o-phenylenediamine, which cyclizes with

carboxylic acids.

Toxicity: All isomers are toxic and can cause methemoglobinemia. However, the para isomer

is often more implicated in industrial toxicity due to its higher volume of use in dye

manufacturing.

Synthesis Workflow (DOT Diagram)
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Figure 2: Synthesis of pharmacophores from o-nitroaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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